2-Ethyl-4-thiophen-2-ylaniline
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Overview
Description
2-Ethyl-4-thiophen-2-ylaniline is an aromatic amine that contains both an ethyl group and a thiophene ring attached to an aniline core. Aromatic amines are known for their wide range of applications in pharmaceuticals, dyes, and materials science due to their unique chemical properties . The presence of the thiophene ring, a sulfur-containing heterocycle, adds to the compound’s versatility and potential for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-thiophen-2-ylaniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of an arene followed by reduction to form the corresponding aniline.
Direct Nucleophilic Substitution: This method involves the direct displacement of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Amination: This modern method uses palladium catalysts to facilitate the amination of aryl halides.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-thiophen-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to form the aniline.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Ethyl-4-thiophen-2-ylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-thiophen-2-ylaniline involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the aniline group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
2-Ethyl-4-thiophen-2-ylaniline is unique due to the combination of its ethyl group and thiophene ring, which provides distinct chemical properties and reactivity compared to other thiophene derivatives . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13NS |
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Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-ethyl-4-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-2-9-8-10(5-6-11(9)13)12-4-3-7-14-12/h3-8H,2,13H2,1H3 |
InChI Key |
VMFOQMMQKASTTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CC=CS2)N |
Origin of Product |
United States |
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